molecular formula C14H24ClN5S B13943426 Pyrimidine, 4-chloro-2-(tert-butylamino)-6-(4-methylpiperazino)-5-methylthio- CAS No. 55477-20-8

Pyrimidine, 4-chloro-2-(tert-butylamino)-6-(4-methylpiperazino)-5-methylthio-

Cat. No.: B13943426
CAS No.: 55477-20-8
M. Wt: 329.9 g/mol
InChI Key: JXKQVGCVDCOCJA-UHFFFAOYSA-N
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Description

This pyrimidine derivative is characterized by a multi-substituted heterocyclic core, featuring a chloro group at C4, a tert-butylamino group at C2, a 4-methylpiperazino group at C6, and a methylthio group at C5. Such substitutions confer unique physicochemical and pharmacological properties. The methylthio group at C5 may influence metabolic stability and electronic effects on the pyrimidine ring .

Properties

CAS No.

55477-20-8

Molecular Formula

C14H24ClN5S

Molecular Weight

329.9 g/mol

IUPAC Name

N-tert-butyl-4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C14H24ClN5S/c1-14(2,3)18-13-16-11(15)10(21-5)12(17-13)20-8-6-19(4)7-9-20/h6-9H2,1-5H3,(H,16,17,18)

InChI Key

JXKQVGCVDCOCJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

  • Starting from a 2-methylthio-4-chloropyrimidine core.
  • Sequential substitution reactions at the 2- and 6-positions of the pyrimidine ring.
  • Introduction of the tert-butylamino and 4-methylpiperazino substituents via nucleophilic substitution.
  • Chlorination steps to maintain or introduce the 4-chloro substituent.

This approach leverages the reactivity of the 4-chloropyrimidine intermediate, which allows for selective substitution at the 2- and 6-positions while preserving the chloro group at position 4.

Preparation of 2-Methylthio-4-chloropyrimidine Starting Material

According to patent CN103554036B, the starting material 2-methylthio-4-chloropyrimidine can be prepared by chlorination of 4-substituted pyrimidines bearing a methylthio group at position 2. The process involves two key steps:

  • Step 1: Substitution Reaction

    A substitution reaction of 2-methylthio-4-chloropyrimidine with an alkali in a suitable solvent (e.g., triethylamine, pyridine, sodium carbonate, potassium tert-butoxide, sodium methylate, or sodium ethylate) yields an intermediate 2-methylthio-4-substituted pyrimidine.

  • Step 2: Chlorination

    The intermediate is then subjected to chlorination using reagents such as phosphorus oxychloride, thionyl chloride, sulfuryl chloride, or oxalyl chloride in solvents like methylene dichloride, acetonitrile, toluene, or tetrahydrofuran to regenerate the 4-chloro substituent.

The reaction conditions are optimized to avoid formation of undesired disubstituted by-products, improving yield and purity.

Step Reaction Type Reagents/Conditions Solvent Options Outcome
1 Substitution Alkali (e.g., triethylamine, sodium hydroxide) Triethylamine, pyridine, methanol, etc. Intermediate 2-methylthio-4-substituted pyrimidine
2 Chlorination Phosphorus oxychloride, sulfuryl chloride, etc. Methylene dichloride, acetonitrile, THF 2-chloro-4-substituted pyrimidine final product

Example: Using methyl alcohol as solvent and sodium hydroxide as alkali at 0 °C to room temperature for substitution, followed by chlorination with sulfuryl chloride in methylene dichloride at controlled temperature.

Introduction of the tert-Butylamino Group at Position 2

The 2-position substitution with a tert-butylamino group is typically achieved via nucleophilic aromatic substitution (S_NAr) of the 2-chloro or 2-methylthio group by tert-butylamine under basic or neutral conditions.

  • The 2-methylthio group can be displaced by tert-butylamine in the presence of a base such as triethylamine or sodium hydride.
  • Reaction solvents include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature control (often reflux or elevated temperature) facilitates substitution.

This step converts the 2-methylthio substituent into the 2-(tert-butylamino) moiety.

Introduction of the 6-(4-methylpiperazino) Group

The 6-position substitution with a 4-methylpiperazino group is introduced by nucleophilic substitution of the 6-chloro or 6-hydroxy precursor with 4-methylpiperazine.

  • The 6-chloro intermediate can be reacted with 4-methylpiperazine under reflux conditions in solvents such as ethanol, methanol, or acetonitrile.
  • The reaction proceeds via nucleophilic aromatic substitution, where the piperazine nitrogen attacks the electrophilic carbon at position 6.

This step often follows or is concurrent with the 2-position substitution, depending on the synthetic route.

Methylthio Group at Position 5

The 5-methylthio substituent is generally introduced early in the synthesis, often as part of the starting pyrimidine ring or via methylthiolation reactions.

  • Methylthiolation can be performed using methylthiolating agents or via substitution of appropriate leaving groups with methylthiolate ions.
  • Control of regioselectivity is critical to ensure substitution at position 5.

Representative Synthetic Route Summary

Step Starting Material Reaction Type Reagents/Conditions Product/Intermediate
1 2-methylthio-4-chloropyrimidine Substitution Alkali (e.g., NaOH), methanol, 0 °C to RT 2-methylthio-4-substituted pyrimidine
2 Intermediate from Step 1 Chlorination Sulfuryl chloride, methylene dichloride 2-chloro-4-substituted pyrimidine
3 2-chloro-4-substituted pyrimidine Nucleophilic substitution tert-Butylamine, base, DMF/THF, reflux 2-(tert-butylamino)-4-substituted pyrimidine
4 2-(tert-butylamino)-4-substituted pyrimidine Nucleophilic substitution 4-methylpiperazine, reflux 2-(tert-butylamino)-6-(4-methylpiperazino)-4-substituted pyrimidine
5 Pyrimidine intermediate Methylthiolation Methylthiolating agent or methylthiolate 5-methylthio substituted final compound

Experimental Conditions and Yields

  • Reaction temperatures range from 0 °C (for substitution with alkali) to reflux temperatures (for nucleophilic substitutions).
  • Solvents are chosen based on reagent solubility and reaction kinetics, including methanol, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile.
  • Chlorination reagents such as phosphorus oxychloride and sulfuryl chloride are used in excess to drive the chlorination reactions.
  • Purification is typically achieved by extraction, washing with saturated salt solutions, drying over anhydrous sodium sulfate, and chromatographic techniques.
  • Yields reported in related pyrimidine syntheses range from moderate to high (40–80%), depending on reaction optimization.

Data Table: Key Reagents and Conditions for Each Step

Step Reaction Type Key Reagents Solvent(s) Temperature Notes
1 Substitution Sodium hydroxide, triethylamine Methanol, pyridine 0 °C to RT Controls substitution at 4-position
2 Chlorination Sulfuryl chloride, POCl3 Methylene dichloride, THF 0– reflux Introduces 4-chloro substituent
3 Nucleophilic substitution tert-Butylamine DMF, THF Reflux Displaces 2-methylthio group
4 Nucleophilic substitution 4-Methylpiperazine Ethanol, acetonitrile Reflux Substitutes at 6-position
5 Methylthiolation Methylthiolating agents Various Controlled temp. Introduces 5-methylthio group

Research Discoveries and Optimization Insights

  • The use of 2-methylthio-4-chloropyrimidine as a starting material is advantageous due to its selective reactivity, allowing stepwise substitution and minimizing by-products.
  • Chlorination reagents and solvents significantly affect yield and purity; sulfuryl chloride in dichloromethane has shown superior results for chlorination steps.
  • Base choice in substitution reactions influences reaction rate and selectivity; triethylamine and sodium hydroxide are commonly employed.
  • Temperature control is critical to avoid decomposition or side reactions, particularly during chlorination and nucleophilic substitution steps.
  • Purification methods including extraction with ethyl acetate and washing with saturated salt solutions help achieve high purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(tert-butylamino)-6-(4-methylpiperazino)-5-(methylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

4-Chloro-2-(tert-butylamino)-6-(4-methylpiperazino)-5-(methylthio)pyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(tert-butylamino)-6-(4-methylpiperazino)-5-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

The compound is compared below with analogs differing in substituents at C2, C4, C5, and C6, emphasizing synthetic routes, biological activity, and pharmacokinetic profiles.

Table 1: Substituent Variations and Key Properties

Compound Name C2 Substituent C4 Substituent C5 Substituent C6 Substituent Key Findings Reference
Target Compound tert-Butylamino Cl Methylthio 4-Methylpiperazino High lipophilicity; potential CNS penetration due to 4-methylpiperazino .
Methyl 6-(Benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate Methylsulfinyl Cl COOMe Benzylamino Chemoselective displacement at C2 used for library synthesis; biological data pending .
18F-7 (Tietz et al., 2018) Methanesulfonyl Cl CF₃ 4-[18F]Fluorobenzylamine Lower tumor uptake despite COX-2 affinity; rapid urinary excretion .
Ethyl 4-(4-Methoxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Thioxo 4-Methoxyphenyl COOEt Methyl Antimicrobial activity noted; substituents at C4 influence aryl interactions .
BETP (Eng et al.) Methanesulfanyl CF₃ - 3-(Benzyloxy)phenyl Radiolabeled via Pd-catalyzed cross-coupling; optimized for PET imaging .

Substituent Effects on Pharmacokinetics and Bioactivity

  • C2 Substituents: The tert-butylamino group in the target compound contrasts with methylsulfinyl () and methanesulfonyl () groups. While tert-butylamino enhances lipophilicity, methylsulfinyl/methanesulfonyl groups improve electrophilicity for nucleophilic displacement reactions . In COX-2-targeted radioligands (), methanesulfonyl analogs exhibited poor tumor retention despite high in vitro affinity, highlighting the critical role of substituent polarity in vivo .
  • C4 and C6 Substituents: The chloro group at C4 is conserved in multiple analogs () but replaced with aryl groups in tetrahydropyrimidines (). Chloro groups facilitate further functionalization (e.g., SNAr reactions), whereas aryl groups enhance π-π stacking in antimicrobial agents . The 4-methylpiperazino group at C6 in the target compound differs from morpholino () and fluorobenzylamine () groups. Methylpiperazino may improve solubility via tertiary amine protonation, whereas morpholino groups increase metabolic stability .
  • C5 Substituents :

    • The methylthio group in the target compound contrasts with COOMe () and CF₃ (). Methylthio provides moderate electron-withdrawing effects, balancing ring reactivity and metabolic oxidation susceptibility compared to strongly electron-withdrawing CF₃ .

Biological Activity

Pyrimidine, 4-chloro-2-(tert-butylamino)-6-(4-methylpiperazino)-5-methylthio- (CAS No. 55477-20-8) is a heterocyclic compound that exhibits significant biological activity due to its unique structural characteristics. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group at the 4-position, a tert-butylamino group at the 2-position, a 4-methylpiperazino moiety at the 6-position, and a methylthio group at the 5-position. The molecular formula is C14H24ClN5S, with a molecular weight of approximately 329.9 g/mol.

PropertyValue
Molecular FormulaC14H24ClN5S
Molecular Weight329.9 g/mol
Density1.23 g/cm³
Boiling Point459.5 °C
Flash Point231.7 °C
ToxicityModerately toxic

Interaction with Biological Targets

Pyrimidine derivatives have been extensively studied for their interaction with various biological targets including enzymes and receptors. The specific functional groups in this compound enhance its binding affinity and selectivity towards these targets. For instance, studies have shown that modifications in the piperazine or tert-butylamino groups can significantly influence receptor binding profiles and metabolic stability .

Inhibition of Enzymatic Activity

One notable area of research involves the inhibition of dihydrofolate reductase (DHFR) in Plasmodium falciparum, the causative agent of malaria. Similar pyrimidine compounds have demonstrated promising inhibitory activity against both wild-type and mutant strains of DHFR, suggesting that structural modifications can lead to enhanced antiplasmodial activity .

Study on Antiplasmodial Activity

A recent study synthesized various pyrimidine analogues to evaluate their efficacy against P. falciparum DHFR. The results indicated that certain modifications led to IC50 values in the low nanomolar range against drug-sensitive strains, while some analogues showed reduced potency against resistant strains . This highlights the potential for developing more effective antimalarial drugs through targeted structural modifications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar pyrimidines has revealed that the position and nature of substituents greatly affect biological activity. For example, altering the substituent at the 6-position of the pyrimidine ring has been shown to impact both binding affinity and inhibitory potency against DHFR .

Applications in Drug Development

The unique combination of functional groups in pyrimidine, 4-chloro-2-(tert-butylamino)-6-(4-methylpiperazino)-5-methylthio- makes it an attractive scaffold for drug development. Its versatility allows for further chemical modifications to optimize pharmacokinetic properties and enhance therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-chloro-2-(tert-butylamino)-6-(4-methylpiperazino)-5-methylthio-pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multi-step functionalization of the pyrimidine core. The tert-butylamino and 4-methylpiperazino groups require careful sequential substitution to avoid steric hindrance. Evidence from analogous compounds (e.g., chloropyrimidines in patents) suggests using anhydrous polar aprotic solvents (e.g., DMF) with catalytic bases like K2_2CO3_3 to enhance nucleophilic substitution efficiency . For the methylthio group, sodium thiomethoxide under inert atmospheres is recommended to prevent oxidation . Monitor reaction progress via TLC or HPLC (retention time ~1.25 minutes, as seen in related compounds) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of LC-MS (to confirm molecular ion peaks; e.g., m/z 733 [M+H]+ in related pyrimidines ) and 1^1H/13^13C NMR. The tert-butyl group typically shows a singlet at ~1.3 ppm in 1^1H NMR, while the methylpiperazino group exhibits split peaks between 2.3–3.5 ppm. For purity, HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA) is critical, referencing retention times from validated methods .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 5-methylthio group in nucleophilic substitution reactions?

  • Methodological Answer : The methylthio group acts as a leaving group under oxidative or basic conditions. For example, in the presence of mCPBA (meta-chloroperbenzoic acid), it can oxidize to a sulfonyl group, enhancing electrophilicity at the C5 position. Comparative studies on similar thioether pyrimidines show that steric effects from the tert-butylamino group may slow substitution kinetics, necessitating higher temperatures (80–100°C) . Kinetic isotope effect (KIE) studies or DFT calculations could further elucidate transition states.

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example, the 4-methylpiperazino group’s proton signals may split differently in DMSO-d6_6 vs. CDCl3_3 due to hydrogen bonding. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous assignments. Cross-reference with X-ray crystallography data from structurally similar pyrimidines (e.g., tert-butyl-substituted analogs in SynChem’s catalog ).

Q. What safety protocols are critical for handling this compound, given its structural complexity?

  • Methodological Answer : The compound’s tert-butyl and methylpiperazino groups suggest potential irritancy. Follow OSHA guidelines for chlorinated pyrimidines: use fume hoods, nitrile gloves, and avoid skin contact. Storage recommendations include airtight containers under nitrogen at –20°C to prevent degradation, as indicated for related halogenated heterocycles . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for analogous pyrimidine derivatives?

  • Methodological Answer : Discrepancies often stem from differences in protecting group strategies or solvent purity. For example, residual moisture in DMF can hydrolyze chloro-pyrimidine intermediates, reducing yields. Patent data (e.g., EP 4 374 877 A2) highlights the importance of strict anhydrous conditions and molecular sieves for reactions involving 4-methylpiperazino substitution . Reproducibility requires rigorous control of solvent quality and reaction atmosphere.

Tables for Key Data

Property Method Typical Results Reference
Molecular WeightLC-MS~460–470 g/mol (estimated)
HPLC Retention TimeC18 column, 0.1% TFA1.25–1.35 minutes (gradient elution)
1^1H NMR (tert-butyl)DMSO-d6_6, 400 MHzδ 1.3 ppm (singlet, 9H)
StabilityLong-term storage–20°C under N2_2, >12 months

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